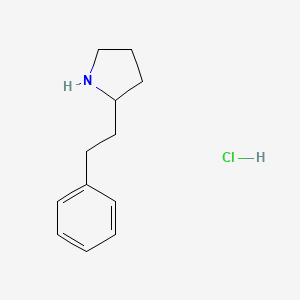

2-(2-Phenylethyl)pyrrolidine hydrochloride

Description

2-(2-Phenylethyl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a phenylethyl substituent (a benzene ring linked via a two-carbon chain) and a hydrochloride salt. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their bioactivity, often serving as intermediates or active pharmaceutical ingredients (APIs) targeting neurological, antimicrobial, or cardiovascular systems .

Properties

IUPAC Name |

2-(2-phenylethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12;/h1-3,5-6,12-13H,4,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPMEPKXRBICLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936225-51-3 | |

| Record name | 2-(2-phenylethyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Modified Mannich-Barbier Reaction (One-Pot Synthesis)

A widely reported method for synthesizing 2-(2-Phenylethyl)pyrrolidine hydrochloride involves a one-pot, three-component reaction adapted from Le Gall et al., utilizing:

- Pyrrolidine (amine component)

- Benzaldehyde (aldehyde component)

- Benzyl bromide (alkylating agent)

The reaction is typically carried out in dry tetrahydrofuran (THF) or acetonitrile under an inert atmosphere (argon) with zinc dust activated by trifluoroacetic acid (TFA) as a catalyst. The process proceeds as follows:

- Preparation of a reaction mixture of zinc dust and TFA in dry THF.

- Addition of pyrrolidine and benzaldehyde sequentially at ambient temperature.

- Stirring the mixture for approximately 24 hours to allow the formation of the desired amine intermediate.

- Quenching the reaction by pouring into 1 M hydrochloric acid solution.

- Extraction of the organic phase with ethyl acetate and re-extraction with HCl to isolate the hydrochloride salt.

- Basification of the aqueous phase with ammonium hydroxide and further extraction with ethyl acetate to remove impurities.

- Drying the organic extracts over anhydrous sodium sulfate and concentrating.

- Recrystallization of the hydrochloride salt from acetone and diethyl ether mixtures, typically repeated multiple times to enhance purity.

- Final drying under vacuum and mild heating to yield this compound as a white crystalline powder with melting point around 216 °C.

This method yields moderate to excellent product quantities and tolerates a variety of substitutions on the benzyl bromide and aldehyde components, making it versatile for analog synthesis.

Alternative Reductive Amination and Catalytic Hydrogenation

Another approach involves reductive amination of pyrrolidine with phenylacetaldehyde or benzaldehyde derivatives, followed by catalytic hydrogenation and salt formation:

- The amine and aldehyde are reacted in anhydrous solvents such as dichloromethane or ethanol.

- Catalytic hydrogenation is performed using palladium hydroxide on carbon (Pd(OH)2/C) under atmospheric pressure with molecular hydrogen.

- The reaction mixture is filtered to remove catalyst and neutralized with aqueous sodium bicarbonate.

- Extraction and purification steps follow, including drying over magnesium sulfate and concentration.

- The free base is converted to hydrochloride salt by treatment with HCl in ethanol or other suitable solvents.

- The hydrochloride salt is isolated by filtration, washing, and drying.

This method is useful for preparing enantiomerically enriched compounds and derivatives but requires careful control of hydrogenation conditions.

Industrial and Patent-Reported Processes

Patent CN1024791C details processes for preparing pyrrolidine derivatives and their salts, including hydrochloride forms. These methods often involve:

- Condensation reactions of pyrrolidine derivatives with phenylethyl isocyanates or related reagents.

- Sulfonation and subsequent conversion to sulfonamides.

- Controlled crystallization and purification steps at elevated temperatures.

- Use of solvents such as toluene, methanol, and acetone in reflux and filtration steps to achieve high purity crystalline hydrochloride salts.

These industrial-scale methods emphasize reproducibility, scalability, and purity suitable for pharmaceutical applications.

Comparative Data Table of Key Preparation Methods

Research Findings and Analytical Characterization

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and purity of the hydrochloride salt, with attention to solvate co-crystals formation with solvents like methanol and ethanol during crystallization.

- High-Resolution Mass Spectrometry (HR-MS) verifies molecular weight with high accuracy (e.g., m/z 252.1752 for [M+H]+), confirming compound identity.

- Melting point determination (around 216 °C) is consistent with literature values, indicating proper salt formation and crystallinity.

- Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases are used to assess enantiomeric purity when applicable.

Chemical Reactions Analysis

2-(2-Phenylethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like THF, DMF, and diethyl ether, as well as catalysts or bases to facilitate the reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Central Nervous System Activity

Research indicates that 2-(2-Phenylethyl)pyrrolidine hydrochloride exhibits significant central nervous system (CNS) activity. It is being studied for its potential use as an anorectic agent, which could aid in the treatment of obesity by suppressing appetite. The compound's mechanism of action is believed to involve modulation of neurotransmitter systems that regulate hunger and satiety .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest that it may help protect neuronal cells from damage due to oxidative stress and inflammation, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Proteomics Research

In biochemistry, this compound serves as a biochemical reagent in proteomics research. It is utilized for its ability to stabilize proteins during analysis, assisting in the study of protein interactions and functions .

Cell Culture Applications

This compound is also employed as a non-ionic organic buffering agent in cell culture environments, particularly within a pH range of 6-8.5. Its buffering capacity helps maintain stable conditions for cellular activities, which is crucial for accurate experimental results .

Synthetic Intermediates

The compound acts as an important intermediate in the synthesis of various pharmaceuticals and organic compounds. Its structure allows for modifications that lead to the development of new derivatives with enhanced biological activity or improved pharmacokinetic profiles .

Reaction Mechanisms

Studies have explored the reaction mechanisms involving this compound, demonstrating its utility in forming more complex molecular architectures through various organic reactions .

Summary Table of Applications

| Application Area | Specific Use | Remarks |

|---|---|---|

| Pharmacology | Anorectic agent | Potential treatment for obesity |

| Neuroprotective effects | Investigated for neurodegenerative diseases | |

| Biochemistry | Proteomics research | Stabilizes proteins |

| Cell culture buffering | Maintains pH stability | |

| Chemical Synthesis | Synthetic intermediates | Useful in pharmaceutical development |

| Reaction mechanisms | Forms complex molecular architectures |

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 2-(2-Phenylethyl)pyrrolidine hydrochloride and its analogs:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 2-(2-Phenylethyl)pyrrolidine HCl | Not reported | C₁₂H₁₈ClN | ~211.7* | Not available | Phenylethyl |

| Amixetrine hydrochloride | 24622-52-4 | C₁₇H₂₇ClNO | 297.86 | Not reported | Phenylethyl, isopentyloxy |

| 1-(2-Chloroethyl)pyrrolidine HCl | 7250-67-1 | C₆H₁₃Cl₂N | 170.08 | 167–170 | Chloroethyl |

| 2-(2-Methoxyphenyl)pyrrolidine HCl | 1381928-34-2 | C₁₁H₁₆ClNO | 215.69 | Not reported | Methoxyphenyl |

| 2-(2,5-Difluorophenyl)pyrrolidine HCl | 1443624-23-4 | C₁₀H₁₂ClF₂N | 235.66 | Not reported | 2,5-Difluorophenyl |

| 3-((2-Fluorophenoxy)methyl)pyrrolidine HCl | 1219981-26-6 | C₁₁H₁₃ClFNO | 231.69 | Not reported | 2-Fluorophenoxymethyl |

*Calculated based on molecular formula.

Key Observations :

- Substituent Effects: Amixetrine hydrochloride includes an additional isopentyloxy group, increasing lipophilicity (molecular weight: 297.86 vs. 1-(2-Chloroethyl)pyrrolidine HCl has a smaller substituent (chloroethyl), reducing steric hindrance and molecular weight (170.08 g/mol), which may enhance solubility . Fluorinated and Methoxy Derivatives: Fluorine atoms (e.g., 2,5-difluorophenyl) introduce electronegativity, improving metabolic stability and membrane permeability, while methoxy groups (e.g., 2-methoxyphenyl) balance solubility and lipophilicity .

- Heterocycle Modifications : Piperidine or morpholine analogs (e.g., 2-(2-fluorophenyl)piperidine HCl) exhibit larger ring sizes, altering conformational flexibility and hydrogen-bonding capacity compared to pyrrolidine derivatives .

Biological Activity

2-(2-Phenylethyl)pyrrolidine hydrochloride, a compound with the chemical formula CHN·HCl, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological mechanisms, therapeutic applications, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHN·HCl

- Molecular Weight : 215.73 g/mol

- CAS Number : 3722272

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). The compound is believed to modulate dopaminergic and serotonergic pathways, which are crucial for its potential therapeutic effects in mood disorders and neurodegenerative diseases.

1. Analgesic Effects

Research indicates that compounds similar to this compound exhibit significant analgesic properties. For instance, derivatives in the pyrrolidine class have shown effectiveness in preclinical models for pain relief comparable to opioids but with a potentially lower risk of addiction .

2. Neuroprotective Properties

Studies have highlighted the neuroprotective effects of pyrrolidine derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds have shown activity against various bacterial strains, including Mycobacterium tuberculosis. This suggests that this compound may possess similar properties worth exploring .

Case Study 1: Pain Management

A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in pain responses compared to control groups. The analgesic effect was assessed using the tail-flick test, where treated subjects exhibited a latency increase indicative of pain relief .

Case Study 2: Neuroprotection in Models of Alzheimer's Disease

In vitro studies utilizing neuronal cell cultures exposed to amyloid-beta peptides showed that treatment with this compound reduced cell death and improved cell viability. This suggests potential applications for cognitive enhancement and neuroprotection .

Data Tables

Structure-Activity Relationships (SAR)

The efficacy of this compound may be influenced by its structural features. Research has indicated that variations in the phenethyl group can significantly alter biological activity, suggesting a need for further exploration into SAR to optimize therapeutic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Phenylethyl)pyrrolidine hydrochloride, and what key intermediates should be monitored during synthesis?

- Methodological Answer : A common route involves nucleophilic substitution of a halogenated precursor (e.g., 1-(2-chloroethyl)pyrrolidine hydrochloride) with phenylethylamine derivatives, followed by reduction and salification steps. Key intermediates include the halogenated pyrrolidine precursor and the reduced amine intermediate. Monitoring via HPLC or TLC (retention time ~14.99 min, as seen in analogous syntheses) ensures reaction progression .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm structural integrity, particularly the pyrrolidine ring and phenylethyl substituent.

- HPLC (e.g., C18 column, gradient elution) to assess purity (>95% as per industry standards) .

- Mass spectrometry (ESI-MS) to validate molecular weight and detect trace impurities .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow protocols for organohalides:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid inhalation/contact; rinse exposed skin/eyes immediately with water (per H313/H333 safety codes) .

- Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields (<15%) in multi-step syntheses of this compound?

- Methodological Answer :

- Catalyst screening : Test palladium or nickel catalysts for improved coupling efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance intermediate stability.

- Temperature control : Lower temps during reduction steps reduce side reactions. Documented yields of 13% in similar syntheses suggest iterative optimization is critical .

Q. How should researchers reconcile discrepancies in reported biological activity data (e.g., enzyme inhibition vs. receptor binding) for this compound?

- Methodological Answer :

- Purity validation : Confirm compound purity via HPLC and exclude contaminants (e.g., residual solvents).

- Assay standardization : Replicate assays under controlled conditions (pH, temp, cofactors).

- Structural analogs : Compare with related pyrrolidine derivatives (e.g., 2-(Piperidin-2-yl)pyridine dihydrochloride) to identify structure-activity relationships .

Q. What strategies are effective for isolating and identifying trace impurities (<0.1%) in synthesized batches?

- Methodological Answer :

- Prep-HPLC : Scale-up impurity isolation using columns with high resolving power.

- LC-MS/MS : Fragment ions help identify impurities (e.g., ethylphenidate derivatives, as seen in impurity libraries) .

- Spiking experiments : Compare retention times with known impurity standards .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic profiling : Monitor reaction rates under varying temps/pH to infer transition states.

- Isotopic labeling : Use deuterated reagents to track hydrogen migration.

- Computational modeling : DFT calculations predict electron density shifts in intermediates (e.g., keto nitriles failing hydrogenation, as noted in pyrrolidine syntheses) .

Q. What experimental designs are recommended for evaluating the compound’s pharmacological potential (e.g., CNS activity)?

- Methodological Answer :

- In vitro assays : Test binding affinity for dopamine/norepinephrine transporters using radioligand displacement.

- In vivo models : Administer to rodents and monitor behavioral changes (e.g., locomotor activity).

- Metabolic stability : Assess hepatic microsomal degradation to predict bioavailability. Reference studies on pyrrolidine-based enzyme inhibitors for methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.